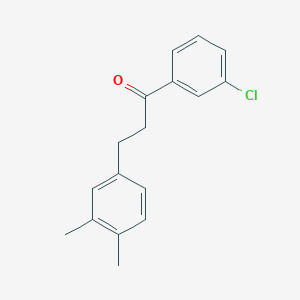

3'-Chloro-3-(3,4-dimethylphenyl)propiophenone

描述

3'-Chloro-3-(3,4-dimethylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone with a chlorine atom at the 3' position of the phenyl ring and a 3,4-dimethylphenyl substituent at the 3-position of the propionyl chain. Its molecular formula is C₁₇H₁₇ClO, with a molecular weight of 272.77 g/mol (derived from structurally analogous compounds in ).

This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) under stringent ISO-certified conditions. Its halogen and methyl substituents enhance its reactivity in cross-coupling reactions, making it valuable for constructing complex polycyclic frameworks.

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSYXFTZLDCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644839 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-20-9 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemical Synthesis

Synthetic Routes

The synthesis of 3'-Chloro-3-(3,4-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation. The process includes:

- Reactants : 3,4-dimethylacetophenone and chloroacetyl chloride.

- Catalyst : Lewis acid catalyst (e.g., aluminum chloride).

- Conditions : Anhydrous conditions to prevent hydrolysis.

This method allows for the efficient production of the compound with high yield and purity. Industrial production often utilizes continuous flow reactors and advanced purification techniques like recrystallization and chromatography to optimize results.

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : This reaction can produce carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can yield alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : The chloro group can be substituted with nucleophiles (e.g., amines or alkoxides), leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with specific enzymes can help elucidate biochemical mechanisms and identify potential therapeutic targets.

Medicine

Research is ongoing to investigate the therapeutic properties of this compound. It is considered a precursor in drug development, particularly for analgesics and antimicrobial agents. Studies have shown that derivatives of this compound may exhibit promising biological activities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound. The results indicated that certain modifications to the structure enhanced its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it could act as a substrate or inhibitor, which is crucial for understanding drug metabolism and developing safer pharmaceuticals.

作用机制

The mechanism of action of 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its reactivity and binding affinity. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with enzymes and receptors, modulating their activity and function.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of 3'-chloro-3-(3,4-dimethylphenyl)propiophenone and its analogs.

Positional Isomers: Chlorine Substituent Variations

- 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-57-2): Molecular formula: C₁₇H₁₇ClO (identical to the target compound). Key difference: The chlorine atom is located at the 2' position instead of 3'. Impact: Positional isomerism may alter electronic distribution, affecting dipole moments and reactivity in nucleophilic substitution reactions.

Substituent Modifications: Methyl vs. Dichloro Groups

- 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9): Molecular formula: C₁₆H₁₅ClO; molecular weight: 258.74 g/mol. Key difference: A single 2-methylphenyl group replaces the 3,4-dimethylphenyl substituent.

- Key difference: Two chlorine atoms at the 3' and 4' positions. Impact: Increased electron-withdrawing effects may lower boiling points and elevate electrophilicity.

Functional Group Variations: Methoxy and Thiomethyl Derivatives

- 4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS 898774-70-4): Molecular formula: C₁₆H₁₅ClO₂; molecular weight: 286.74 g/mol. Key difference: A methoxy (-OCH₃) group replaces one methyl group. Impact: Methoxy’s electron-donating nature may enhance fluorescence properties, as observed in alkoxy-substituted triarylpyrazolines.

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0): Molecular formula: C₁₆H₁₄ClFOS; molecular weight: 308.80 g/mol. Key difference: Thiomethyl (-SCH₃) and fluorine substituents. Impact: Thiomethyl groups improve lipophilicity, favoring membrane permeability in drug design.

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

- Substituent Position : Chlorine at the 3' position (vs. 2') reduces steric clash with adjacent groups, optimizing spatial arrangement for polymerization reactions.

- Electron-Donating Groups : Methyl and methoxy substituents increase electron density on the aromatic ring, improving stability in radical reactions.

- Halogen Effects : Dichloro derivatives exhibit higher reactivity in Ullmann couplings due to stronger electron-withdrawing effects.

- Thermal Properties: Methyl groups in 3,4-dimethylphenyl derivatives likely raise melting points compared to monosubstituted analogs, though empirical data are needed.

生物活性

3'-Chloro-3-(3,4-dimethylphenyl)propiophenone, with the CAS number 898779-20-9, is a chemical compound belonging to the class of propiophenones. It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : This compound has shown potential as an antioxidant, capable of scavenging free radicals and thereby protecting cells from oxidative stress.

- Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Biological Activity Data

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis .

- Antioxidant Evaluation : In vitro assays showed that this compound effectively reduced lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Researchers have synthesized several analogs with varying substituents on the phenyl rings to evaluate their cytotoxicity and selectivity towards cancer cells .

- Mechanistic Insights : Investigations into the signaling pathways affected by this compound revealed its interaction with key proteins involved in apoptosis and inflammation, suggesting a multifaceted approach to its therapeutic potential .

化学反应分析

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

Mechanism : The reducing agents donate hydride ions (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. The chloro and dimethylphenyl groups remain unaffected under these conditions .

Oxidation Reactions

The ketone moiety and alkyl chain are susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80–100°C | 3-(3,4-Dimethylphenyl)propanoic acid | Requires prolonged heating | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one oxide | Forms epoxide intermediate |

Key Observation : Oxidation of the propiophenone chain typically requires strong acidic or oxidative conditions. The dimethylphenyl group stabilizes radical intermediates, influencing reaction pathways.

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS).

| Nucleophile | Conditions | Product | Catalyst | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | CuCl₂, 120°C, DMF | 3-(3,4-Dimethylphenyl)-3'-aminopropiophenone | Requires metal catalyst | |

| Sodium methoxide | Methanol, reflux | 3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone | Base-promoted elimination |

Mechanistic Insight : Electron-withdrawing groups (e.g., ketone) activate the chloro-substituted aromatic ring toward NAS. Steric hindrance from the dimethylphenyl group slows reaction kinetics compared to simpler analogues.

Friedel-Crafts Alkylation

The aromatic system participates in electrophilic substitution.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 3-(3,4-Dimethylphenyl)-1-(3-chloro-4-acetylphenyl)propan-1-one | 78% |

Limitation : Competing reactions at the ketone group necessitate low temperatures to maintain regioselectivity.

Stability Under Thermal/Hydrolytic Conditions

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| Aqueous HCl (1M, 80°C) | Slow hydrolysis of ketone to carboxylic acid | 3-(3,4-Dimethylphenyl)propanoic acid | |

| Dry heat (200°C) | Dechlorination and rearrangement | 3-(3,4-Dimethylphenyl)propiophenone isomers |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Primary Influencing Factor |

|---|---|---|---|

| Reduction | Fast | Low (20–30 kcal/mol) | Hydride donor strength |

| Oxidation | Moderate | High (40–50 kcal/mol) | Oxidizing agent reactivity |

| Substitution | Slow | Moderate (30–40 kcal/mol) | Steric hindrance from dimethyl groups |

常见问题

Q. What are the standard synthetic routes for preparing 3'-Chloro-3-(3,4-dimethylphenyl)propiophenone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4-dimethylbenzene and a chloro-substituted propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling temperature (80–120°C) and stoichiometry to prevent over-acylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Structural confirmation requires ¹H/¹³C NMR, with emphasis on ketone carbonyl signals (~200–210 ppm in ¹³C NMR) and aromatic proton splitting patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to OSHA guidelines (PAC-1: 2.1 mg/m³) for airborne exposure limits. Use nitrile gloves, chemical-resistant lab coats, and fume hoods during synthesis. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste agencies. Emergency procedures include neutralization of spills with inert adsorbents (diatomaceous earth) and immediate eye rinsing with saline solutions if exposed .

Q. Which analytical techniques are most effective for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm provides resolution for aromatic intermediates. Gas chromatography-mass spectrometry (GC-MS) in splitless mode identifies volatile impurities. Complementary techniques include melting point analysis (expected range: 95–100°C) and elemental analysis (C, H, Cl) to validate stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from substituent effects?

- Methodological Answer : Overlapping aromatic signals due to the 3,4-dimethylphenyl group require 2D NMR techniques (e.g., COSY for coupling networks, HSQC for carbon-proton correlations). Variable-temperature NMR (VT-NMR) can reduce signal broadening caused by restricted rotation. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts chemical shifts and validates assignments .

Q. What strategies optimize reaction yields when electron-donating substituents hinder acylation?

- Methodological Answer : Increase Lewis acid strength (e.g., FeCl₃ instead of AlCl₃) to enhance electrophilicity. Solvent polarity adjustments (e.g., nitrobenzene vs. dichloromethane) improve substrate activation. Kinetic studies using in situ IR spectroscopy monitor acyl intermediate formation, enabling real-time optimization. The methyl groups on the phenyl ring may require higher temperatures (≥110°C) to overcome steric hindrance .

Q. How should bioactivity discrepancies between enzyme inhibition and cell-based assays be addressed?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. luciferase reporter assays for cellular activity). Assess compound stability in cell media via LC-MS to detect degradation products. Deuterated solvent stability tests (e.g., D₂O/DMSO) in NMR identify hydrolysis susceptibility. Adjust assay pH to mimic physiological conditions, as the ketone group may protonate under acidic environments .

Q. What approaches are recommended for addressing gaps in ecological toxicity data?

- Methodological Answer : Extrapolate from structurally similar compounds (e.g., 3-Chlorophenol) while accounting for logP differences (predicted logP = 3.2 for the target compound). Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR v2.0) to estimate aquatic toxicity. Conduct soil mobility studies via HPLC retention time correlation with octanol-water partition coefficients .

Data Contradiction and Validation

Q. How to reconcile conflicting mass spectrometry fragmentation patterns?

- Methodological Answer : Compare experimental spectra (e.g., EI-MS at 70 eV) with NIST database entries for analogous chlorinated propiophenones. Isotopic peak ratios (e.g., Cl³⁵/Cl³⁷) confirm halogen presence. High-resolution MS (HRMS) with Q-TOF analyzers resolves isobaric interferences. Fragment ion simulations using software (e.g., ACD/MS Fragmenter) validate proposed cleavage pathways .

Experimental Design Considerations

Q. What kinetic parameters should be prioritized in photostability studies?

- Methodological Answer : Monitor UV-Vis absorbance at λmax (~280 nm for aryl ketones) under controlled light exposure (ICH Q1B guidelines). Quantum yield calculations using actinometry (ferrioxalate method) quantify degradation rates. HPLC tracking of photoproducts identifies major degradation pathways (e.g., Norrish Type I/II reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。